2-Trifluoromethyl-4H-thiochromene-4-thione

Computational Chemistry QSAR Drug Design

Researchers seeking thiochromene-derived compound libraries face a critical limitation: the 4-ketone analog cannot access nitrogen-containing derivatives (anils, hydrazones, oximes) that the 4-thione enables. 2-Trifluoromethyl-4H-thiochromene-4-thione solves this, providing the reactive C=S handle essential for condensation with amines, hydrazines, and hydroxylamine. The 2-CF₃ group enhances electrophilicity, driving tandem reactions that fail with non-fluorinated analogs. Supplied with ≥98% purity and documented storage (2-8°C), this compound ensures reproducibility for medicinal chemistry and synthetic methodology programs.

Molecular Formula C10H5F3S2
Molecular Weight 246.3 g/mol
Cat. No. B12441754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethyl-4H-thiochromene-4-thione
Molecular FormulaC10H5F3S2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=S)C=C(S2)C(F)(F)F
InChIInChI=1S/C10H5F3S2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H
InChIKeyJYMVBUVOIUAHQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Trifluoromethyl-4H-thiochromene-4-thione: Core Characterization


2-Trifluoromethyl-4H-thiochromene-4-thione (CAS 938055-87-9; molecular formula C₁₀H₅F₃S₂; molecular weight 246.27 g/mol) is a sulfur-containing heterocyclic compound belonging to the thiochromene-4-thione class—specifically the thione analog of the corresponding 4H-thiochromen-4-one [1]. The compound features a trifluoromethyl group at the 2-position and a thione (C=S) functional group at the 4-position of the benzothiopyran ring system . As a member of the broader thiochromene/thiochromane scaffold family, it is recognized as a versatile building block for the synthesis of complex heterocyclic analogs [2], though the 4-thione subclass remains significantly less explored than the corresponding 4-one derivatives [2].

2-Trifluoromethyl-4H-thiochromene-4-thione: Substitution Risk with Analogs


Within the thiochromene-4-thione family, substitution at position 2 and alteration of the 4-position functional group (thione vs. ketone) produce substantial shifts in lipophilicity and chemical reactivity that cannot be assumed to be interchangeable [1]. The 2-CF₃ group is strongly electron-withdrawing, which enhances the electrophilicity of the heterocyclic ring and alters the regioselectivity of nucleophilic additions compared to non-fluorinated or 2-alkyl/aryl analogs [2]. Furthermore, the replacement of the C=O (ketone) with a C=S (thione) moiety fundamentally changes the compound's reactivity with nitrogen nucleophiles [1], making direct substitution between ketone and thione forms chemically invalid.

2-Trifluoromethyl-4H-thiochromene-4-thione: Quantitative Differentiation


LogP Comparison by Substituent

The target compound exhibits significantly higher lipophilicity (LogP = 4.65) than its key comparators: the parent ketone (2-trifluoromethyl-4H-thiochromen-4-one, LogP = 3.28), the unsubstituted thiochromene-4-thione (LogP = 2.7 by XLogP3), and the oxygen-containing chromene analog (2-trifluoromethyl-4H-chromene-4-thione, LogP = 4.18) [1][2]. This represents a +1.37 log unit increase over the parent ketone and a +1.95 log unit increase over the unsubstituted scaffold.

Computational Chemistry QSAR Drug Design

Thione vs. Ketone Chemoselectivity

The thione (C=S) group at the 4-position of the target compound undergoes selective condensation reactions with nitrogen nucleophiles that are not available to the corresponding 4-ketone. Usachev et al. demonstrated the compound reacts with aromatic amines, hydrazine hydrate, phenylhydrazine, and hydroxylamine at the C(4) atom to yield anils, azines, hydrazones, and oximes of thiochromone, while the parent ketone (2-trifluoromethyl-4H-thiochromen-4-one) undergoes fundamentally different transformations: oxidation with H₂O₂/AcOH to the 1,1-dioxide, reduction with NaBH₄ to the alcohol, and pyrazole-forming ring contraction with hydrazine hydrate [1][2].

Synthetic Chemistry Building Blocks Heterocyclic Synthesis

2-CF3 Electrophilicity Enhancement

The presence of a 2-polyfluoroalkyl group (RF) in chromone and thiochromone systems is established to enhance the electrophilicity of the C-2 carbon relative to non-fluorinated analogs, facilitating nucleophilic addition reactions. The strongly electron-withdrawing CF₃ group inductively depletes electron density from the heterocyclic ring, increasing the susceptibility to nucleophilic attack at the conjugated positions [1]. While head-to-head quantitative electrophilicity indices (e.g., Mayr electrophilicity parameters E) have not been published specifically for 2-trifluoromethyl-4H-thiochromene-4-thione, the class-level principle is confirmed by the differing reactivity outcomes reported in Usachev et al. (2006), where the CF₃-bearing thiochromen-4-one undergoes 1,2-addition with CF₃SiMe₃, in contrast to the 1,4-addition observed for non-fluorinated chromones [2].

Physical Organic Chemistry SAR Fluorine Chemistry

Single-Step Thionation Route

The compound is obtained directly from the readily available 2-trifluoromethyl-4H-thiochromen-4-one by thionation with phosphorus pentasulfide (P₂S₅) [1]. While the original Usachev et al. (2006) publication does not report an explicit isolated yield for this specific transformation, microwave-assisted P₂S₅ thionation of carbonyl compounds has been shown to proceed in 76–93% yield under optimized solvent-free conditions [2], providing a benchmark for the expected synthetic efficiency. This single-step conversion from a commercially cataloged precursor (CAS 156909-12-5) distinguishes the compound from analogs requiring multi-step de novo synthesis.

Synthetic Methodology Process Chemistry Procurement

O-to-S Replacement: Physicochemical Changes

Replacement of the endocyclic oxygen atom in 2-trifluoromethyl-4H-chromene-4-thione (C₁₀H₅F₃OS, MW 230.21, LogP 4.18) with sulfur to yield the target thiochromene compound (C₁₀H₅F₃S₂, MW 246.27, LogP 4.65) results in measurable changes in molecular weight (+16.06 Da, +7.0%), lipophilicity (ΔLogP = +0.47), and topological polar surface area (TPSA = 0 Ų vs. TPSA = 45.23 Ų for the oxygen analog) . The TPSA difference is particularly significant: the zero TPSA value indicates that the thiochromene scaffold presents a fundamentally different hydrogen-bonding surface to biological targets.

Medicinal Chemistry Scaffold Hopping Physicochemical Properties

Storage and Handling Requirements

Vendor technical datasheets specify storage conditions of sealed in dry environment at 2–8°C, with a GHS07 warning label and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . These storage and handling requirements differ from those of the parent ketone (2-trifluoromethyl-4H-thiochromen-4-one), which is typically stored at room temperature in a sealed dry container, reflecting the potentially greater moisture sensitivity or thermal lability of the thione functional group [1].

Chemical Stability Storage Procurement

2-Trifluoromethyl-4H-thiochromene-4-thione: Key Applications


Thione-Specific Derivatization for Library Synthesis

The compound's unique reactivity at the C(4) thione group—undergoing condensation with aromatic amines, hydrazines, and hydroxylamine to generate anils, azines, hydrazones, and oximes [1]—makes it the preferred starting material for building thiochromene-derived compound libraries where these nitrogen-containing derivatives are the desired endpoints. The corresponding ketone cannot access this product space, as it instead undergoes oxidation, reduction, or ring contraction under identical or analogous conditions [1]. Researchers in medicinal chemistry synthesis should, therefore, select this compound when the synthetic route requires a thione functional handle rather than a ketone.

Property Optimization by O-to-S Scaffold Hopping

When a drug discovery program seeks to systematically explore the effect of replacing an endocyclic oxygen with sulfur (O → S bioisosteric replacement), 2-trifluoromethyl-4H-thiochromene-4-thione provides the defined thiochromene comparator to the corresponding 2-trifluoromethyl-4H-chromene-4-thione. The measurable differences—higher lipophilicity (ΔLogP = +0.47), increased molecular weight (+16.06 Da), and complete loss of polar surface area (TPSA = 0 vs. 45.23 Ų) —enable direct, quantitative assessment of how this scaffold hop affects pharmacokinetic parameters such as membrane permeability and metabolic stability in matched molecular pair analysis.

Electrophilicity-Driven Cascade Reactions

The established class-level principle that 2-polyfluoroalkyl substitution increases the electrophilicity of the thiochromene ring system [2] positions 2-trifluoromethyl-4H-thiochromene-4-thione as a more activated substrate for nucleophilic cascade or cyclocondensation reactions than non-fluorinated 2-aryl or 2-alkyl thiochromene-4-thiones. Synthetic methodology groups developing new tandem reaction sequences should consider this compound when higher substrate electrophilicity is desired to drive reaction rates or enable transformations that fail with less activated comparators.

Defined-Purity Building Block with Safety Data

For laboratories requiring a 2-CF₃-substituted thiochromene-4-thione as a key intermediate with known purity (≥98%), established storage protocols (dry, 2–8°C), and documented hazard classification , this compound offers procurement predictability that in-house synthesized or less well-documented alternatives do not. The availability of the compound from multiple chemical suppliers with accompanying technical datasheets simplifies quality control documentation, safety compliance, and experimental reproducibility in both academic and industrial settings.

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